N-(ADAMANTAN-1-YL)-4-[(4-ETHYLPHENYL)METHYL]PIPERAZINE-1-CARBOXAMIDE
Overview
Description
N-(ADAMANTAN-1-YL)-4-[(4-ETHYLPHENYL)METHYL]PIPERAZINE-1-CARBOXAMIDE is a complex organic compound that belongs to the class of adamantane derivatives. Adamantane derivatives are known for their unique structural properties and diverse biological activities. This compound features an adamantyl group, a piperazine ring, and an ethylbenzyl moiety, making it a molecule of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(ADAMANTAN-1-YL)-4-[(4-ETHYLPHENYL)METHYL]PIPERAZINE-1-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 1-adamantylamine with 4-(4-ethylbenzyl)piperazine in the presence of a coupling agent such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(ADAMANTAN-1-YL)-4-[(4-ETHYLPHENYL)METHYL]PIPERAZINE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N-(ADAMANTAN-1-YL)-4-[(4-ETHYLPHENYL)METHYL]PIPERAZINE-1-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Studied for its potential use in drug development, particularly in targeting neurological disorders.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(ADAMANTAN-1-YL)-4-[(4-ETHYLPHENYL)METHYL]PIPERAZINE-1-CARBOXAMIDE involves its interaction with specific molecular targets. The adamantyl group enhances the lipophilicity of the compound, allowing it to cross cell membranes more easily. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The ethylbenzyl moiety may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-1-adamantyl-4-benzyl-1-piperazinecarboxamide
- N-1-adamantyl-4-(4-methylbenzyl)-1-piperazinecarboxamide
- N-1-adamantyl-4-(4-chlorobenzyl)-1-piperazinecarboxamide
Uniqueness
N-(ADAMANTAN-1-YL)-4-[(4-ETHYLPHENYL)METHYL]PIPERAZINE-1-CARBOXAMIDE is unique due to the presence of the ethyl group on the benzyl moiety, which can influence its biological activity and chemical reactivity. This slight modification can lead to differences in pharmacokinetics and pharmacodynamics compared to its analogs.
Properties
IUPAC Name |
N-(1-adamantyl)-4-[(4-ethylphenyl)methyl]piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N3O/c1-2-18-3-5-19(6-4-18)17-26-7-9-27(10-8-26)23(28)25-24-14-20-11-21(15-24)13-22(12-20)16-24/h3-6,20-22H,2,7-17H2,1H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCJBQFFRZTSFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)NC34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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